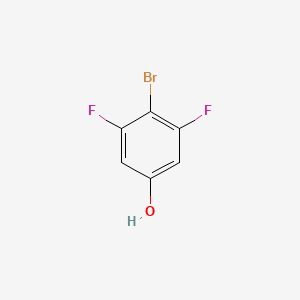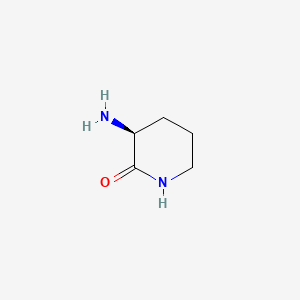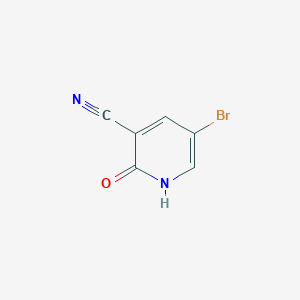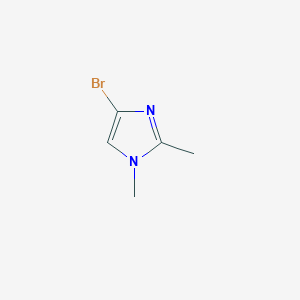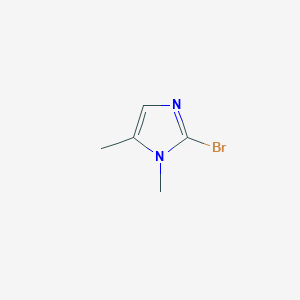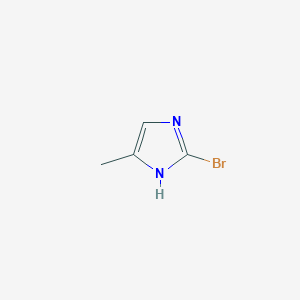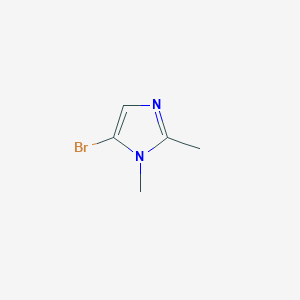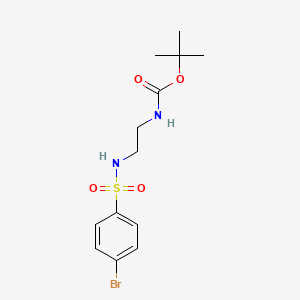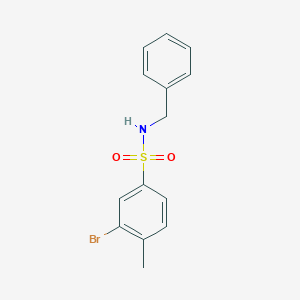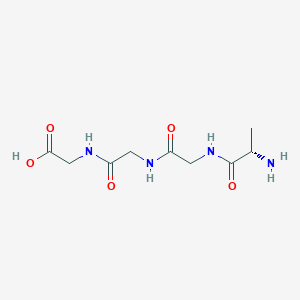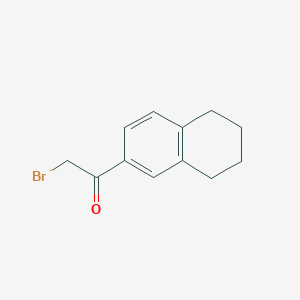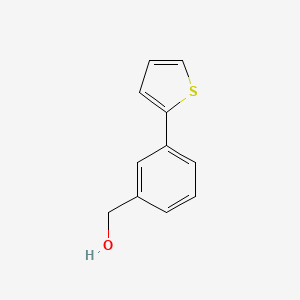
(3-Thien-2-ylphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(3-Thien-2-ylphenyl)methanol" is a molecule that is part of a broader class of organic compounds featuring a thiophene ring—a sulfur-containing heterocycle—attached to a phenyl group through a methanol bridge. Thiophene derivatives are of significant interest due to their electronic properties, which make them useful in various applications, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of related thiophene methanol derivatives has been explored in several studies. For instance, [2-(3-Methylthienyl)]di(1-adamantyl)methanol was synthesized with a mixture of anti and syn isomers, which upon heating, showed a preference for the more stable isomer, with the equilibrium constant being influenced by the solvent used . Another study reported the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, which was characterized by various spectroscopic methods and X-ray crystallography . These syntheses often involve the use of Grignard reagents or other organometallic intermediates to construct the carbon framework of the thiophene methanol derivatives.
Molecular Structure Analysis
The molecular structure of thiophene methanol derivatives can be quite complex, with the potential for isomerism as seen in the case of [2-(3-Methylthienyl)]di(1-adamantyl)methanol . The crystal structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was determined, revealing a monoclinic space group and specific unit cell parameters, which indicates the precise three-dimensional arrangement of atoms within the crystal .
Chemical Reactions Analysis
Thiophene methanol derivatives can undergo various chemical reactions. For example, 3-Methoxythiophene-2-methanol was shown to undergo condensation with the elimination of water and formaldehyde under acidic conditions, leading to the formation of bis(3-methoxy-2-thienyl)methane and other products . This indicates that thiophene methanols can participate in electrophilic reactions and may form cationic intermediates that can further react to produce complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene methanol derivatives are influenced by their molecular structure. The presence of electron-rich thiophene rings can lead to interesting spectroscopic properties, as seen in the study of (3-Amino-Substituted-Thieno[2,3-b] Pyridine-2-yl)Pyridine/Quinolin-2-yl)(Phenyl)Methanones, which exhibited dual fluorescence in various solvents . The rotational barriers of different isomers of thiophene methanol derivatives have been quantified using dynamic nuclear magnetic resonance (DNMR), providing insights into their conformational stability . Additionally, the solubility and processability of polymers derived from thiophene methanol compounds, such as quinoidal poly(di(thien-2-yl) methane), have been studied, which is relevant for material science applications .
Wissenschaftliche Forschungsanwendungen
Polymerization and Material Properties
- Di(thien-2-yl) methanol and similar compounds have been oxidatively polymerized to yield quinoidal poly(di(thien-2-yl) methane), which exhibit unique properties due to the removal of the oxygen-containing group on the bridge carbon. These polymers are noted for their solubility and processability properties (Hoffmann et al., 2000).
Chemical Reactions and Synthesis
- Electron-rich thiophenemethanols, including variants of 3-Thien-2-ylphenyl methanol, undergo unique condensation reactions under acidic conditions, leading to the formation of various complex organic structures (Aitken & Garnett, 2000).
- Furan-2-yl(phenyl)methanol derivatives, which are structurally related to 3-Thien-2-ylphenyl methanol, are used in the aza-Piancatelli rearrangement to synthesize various heterocyclic compounds (Reddy et al., 2012).
Photoreactivity and Photochromism
- Certain diarylethenes structurally related to 3-Thien-2-ylphenyl methanol show unique photoresponsive behaviors and can undergo substitution reactions with primary alcohols (Kobatake et al., 2011).
Catalysis
- Compounds like RuCl3·3H2O have been used to catalyze reactions of substances including 2-methylthiophene, a relative of 3-Thien-2-ylphenyl methanol, to produce various methanes and alcohols (Qu et al., 2011).
Pharmaceutical Applications
- Chiral β-amino alcohols derived from compounds like 3-Thien-2-ylphenyl methanol have been synthesized for use in pharmaceutical applications, particularly in the enantioselective catalytic reduction of ketones (Martens et al., 1992).
Chemical Stability Studies
- Studies on compounds like bis(3-thiophen-2-ylpyrazol-1-yl)phenylmethane, related to 3-Thien-2-ylphenyl methanol, have been conducted to enhance the stability of certain metal complexes, showcasing the compound's relevance in inorganic chemistry (Müller et al., 2015).
Electrophilic Substitution Reactions
- Research has been conducted on the reactivity of benzo[b]thiophene derivatives, similar to 3-Thien-2-ylphenyl methanol, towards sulfur- and oxygen-containing nucleophiles, providing insights into electrophilic substitution reactions (Pouzet et al., 1998).
Safety And Hazards
“(3-Thien-2-ylphenyl)methanol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, respiratory irritation, and it is harmful if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
Eigenschaften
IUPAC Name |
(3-thiophen-2-ylphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-7,12H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATFADRDDGOLJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CS2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428755 |
Source


|
| Record name | (3-Thien-2-ylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Thien-2-ylphenyl)methanol | |
CAS RN |
103669-00-7 |
Source


|
| Record name | (3-Thien-2-ylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

